Stereochemical Identity Defines Application Scope: Racemic vs. Enantiopure Forms
CAS 1355334-68-7 is the racemic or stereochemically unresolved form (InChI Key: JJZRERDJXSZNIT-UHFFFAOYSA-N), in contrast to the (1R,2S) enantiomer (CAS 1033756-46-5, InChI Key: JJZRERDJXSZNIT-KGLIPLIRSA-N) and the (1S,2R) enantiomer (CAS 1140972-21-9, InChI Key: JJZRERDJXSZNIT-UONOGXRCSA-N) . For Flupirtine intermediate applications, stereochemistry at the cyclopentane 2-position is not retained in the final drug substance, making the racemic form appropriate and cost-effective [1]. However, for HCV NS5B polymerase inhibitor programs, synthesis of the optically active intermediate requires >99% diastereomeric excess (de) of the (1R,2S)-configured compound 12, achieved via mandelic acid resolution [2]. The racemic form cannot substitute in this context without additional chiral resolution steps.
| Evidence Dimension | Stereochemical identity and application-specific suitability |
|---|---|
| Target Compound Data | Racemic / stereochemically undefined (InChI Key suffix: UHFFFAOYSA-N); suitable for Flupirtine synthesis where cyclopentane stereochemistry is not pharmacophoric |
| Comparator Or Baseline | (1R,2S) enantiomer (CAS 1033756-46-5): InChI Key suffix KGLIPLIRSA-N; required at >99% de for HCV NS5B inhibitor intermediate. (1S,2R) enantiomer (CAS 1140972-21-9): InChI Key suffix UONOGXRCSA-N |
| Quantified Difference | Racemic vs. >99% de enantiopure; procurement selection depends entirely on target application (Flupirtine vs. HCV inhibitor programs) |
| Conditions | InChI Key stereochemistry layer analysis; synthetic application in Flupirtine maleate manufacturing (Drugs Fut. 1983) vs. HCV NS5B inhibitor intermediate (Tetrahedron: Asymmetry 2008) |
Why This Matters
Procuring the wrong stereochemical form leads to either unnecessary cost (enantiopure for Flupirtine) or failed synthesis (racemic for HCV inhibitor requiring >99% de), making stereochemical identity the primary procurement specification.
- [1] Drug Future. Flupirtine maleate synthetic route from 2,6-dichloro-3-nitropyridine via 4-fluorobenzylamine; cyclopentane stereochemistry not retained in final product. https://www.drugfuture.com/synth/syndata.aspx?ID=115236 (accessed May 2026). View Source
- [2] Dragovich, P.S.; Murphy, D.E.; Dao, K.; et al. Tetrahedron: Asymmetry 2008, 19 (24), 2796–2803. Compound 12: (1R,2S)-2-(4′-fluorobenzylamino)cyclopentanecarboxylic acid ethyl ester complex with (S)-(+)-mandelic acid, >99% de. https://doi.org/10.1016/j.tetasy.2008.11.027 View Source
